Ethyl isobutyrate

Catalog No.
S573455
CAS No.
97-62-1
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl isobutyrate

CAS Number

97-62-1

Product Name

Ethyl isobutyrate

IUPAC Name

ethyl 2-methylpropanoate

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-4-8-6(7)5(2)3/h5H,4H2,1-3H3

InChI Key

WDAXFOBOLVPGLV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C

Solubility

very soluble in ether
1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

Isobutyric Acid Ethyl Ester (6CI,8CI); 2-Methylpropanoic Acid Ethyl Ester; 2-Methylpropionic Acid Ethyl Ester; Ethyl 2,2-Dimethylacetate; Ethyl 2-Methyl-1-propanoate; Ethyl 2-Methylpropanoate; Ethyl 2-Methylpropionate;

Canonical SMILES

CCOC(=O)C(C)C

Food Science and Flavor Research:

  • Flavor Characterization: Ethyl isobutyrate is a key contributor to the characteristic fruity aroma of various fruits like oranges, grapefruits, and some varieties of apples. Researchers use it as a reference standard in studies aiming to identify and characterize the volatile aromatic compounds responsible for the unique flavor profiles of different foods [, ].
  • Flavor Development and Modification: Due to its pleasant fruity odor, ethyl isobutyrate finds use in the food industry as a flavoring agent in various food products like candies, beverages, and desserts []. Understanding its interaction with other flavor compounds allows researchers to develop and modify food flavors and improve their sensory attributes.

Plant and Microorganism Biochemistry:

  • Plant Volatile Analysis: Ethyl isobutyrate is naturally produced by some plants, including mango trees and certain fungi like Streptomyces species []. Researchers use analytical techniques like gas chromatography-mass spectrometry (GC-MS) to detect and quantify its presence in plant tissues and microbial cultures. This helps them understand the role of volatile compounds in various plant functions and microbial interactions with their environment [].
  • Biodegradation Studies: Some studies investigate the ability of certain microorganisms to break down ethyl isobutyrate. This research contributes to the understanding of biodegradation pathways and the potential applications of these microorganisms in bioremediation efforts.

Material Science Research:

  • Polymer Synthesis and Modification: Researchers explore the potential use of ethyl isobutyrate as a starting material or intermediate in the synthesis of various polymers. This research is still ongoing, and its full potential in material science applications is yet to be explored [].

Ethyl isobutyrate is a colorless, volatile liquid with a distinct fruity and aromatic odor. It is classified as an ester, specifically a fatty acid ethyl ester, formed by the condensation of isobutyric acid and ethanol. Ethyl isobutyrate has a molecular formula of C6H12O2C_6H_{12}O_2 and a molecular weight of approximately 116.16 g/mol. It exhibits a boiling point of 112-113 °C and a melting point of -88 °C, making it less dense than water (density of 0.865 g/mL at 25 °C) and insoluble in water . This compound is recognized for its pleasant aroma, often reminiscent of rum or eggnog, and is utilized in various applications, particularly in flavoring and fragrance industries.

Ethyl isobutyrate does not have a well-defined mechanism of action in scientific research beyond its use as a flavoring agent. Its fruity odor is likely due to its interaction with olfactory receptors in the nose [].

Typical of esters. These include:

  • Esterification: The formation of ethyl isobutyrate occurs through the reaction between isobutyric acid and ethanol, often facilitated by an acid catalyst like sulfuric acid. The general reaction can be represented as:
    Isobutyric Acid+EthanolEthyl Isobutyrate+Water\text{Isobutyric Acid}+\text{Ethanol}\rightarrow \text{Ethyl Isobutyrate}+\text{Water}
  • Hydrolysis: Ethyl isobutyrate can undergo hydrolysis in the presence of water to revert to its constituent acids and alcohols, especially under acidic or basic conditions.
  • Transesterification: This ester can react with other alcohols to form different esters, which is significant in biodiesel production.
  • Reactions with Strong Oxidizing Agents: Ethyl isobutyrate may react vigorously with strong oxidizing acids, producing heat and potentially igniting the reaction products .

Ethyl isobutyrate has been identified as a plant metabolite and exhibits various biological activities. While specific pharmacological properties are not extensively documented, its pleasant aroma makes it relevant in food science and perfumery. Additionally, it has been noted that inhalation or skin contact with this compound may cause irritation or toxic effects, highlighting the importance of safety measures when handling it .

The primary synthesis method for ethyl isobutyrate involves the esterification reaction between isobutyric acid and ethanol. The process typically includes:

  • Mixing isobutyric acid with anhydrous ethanol.
  • Adding concentrated sulfuric acid as a catalyst.
  • Refluxing the mixture for approximately 14 hours.
  • Washing the resulting product with water and saturated sodium bicarbonate solution.
  • Drying using anhydrous magnesium sulfate.
  • Distillation to isolate ethyl isobutyrate at a temperature range of 109-111 °C .

Alternative synthesis methods may include variations in catalysts or solvents, but these are less commonly reported.

Ethyl isobutyrate finds diverse applications across several industries:

  • Flavoring Agent: It is widely used in food products for its fruity flavor profile.
  • Fragrance Component: Employed in perfumes and cosmetic products for its pleasant aroma.
  • Chemical Intermediate: Serves as a precursor in the synthesis of other chemicals, including β-keto esters .
  • Solvent: Utilized in various industrial applications due to its solvent properties.

Research on ethyl isobutyrate's interactions primarily focuses on its reactivity with other chemicals rather than biological interactions. It has been noted that this compound can react exothermically with strong oxidizing agents, which may lead to hazardous situations if not handled appropriately . Furthermore, studies indicate that vapors from ethyl isobutyrate can irritate respiratory pathways if inhaled.

Compound NameMolecular FormulaKey Characteristics
Ethyl acetateC4H8O2C_4H_8O_2Widely used as a solvent; fruity odor
Methyl butyrateC5H10O2C_5H_{10}O_2Similar fruity aroma; used in flavorings
Propyl acetateC5H10O2C_5H_{10}O_2Common solvent; sweet smell
Butyl butyrateC8H16O2C_8H_{16}O_2Used in fragrances; heavier aroma

Uniqueness of Ethyl Isobutyrate

Ethyl isobutyrate's unique feature lies in its specific fruity odor profile that resembles rum or eggnog, setting it apart from other esters that may have more generic fruity scents. Additionally, its boiling point and density characteristics make it particularly suitable for certain applications where volatility and solubility are critical factors .

Physical Description

Ethyl isobutyrate appears as a colorless volatile liquid with a fruity, aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May irritate skin and eyes. Used to make flavoring extracts and other chemicals.
Liquid
colourless liquid/fruity odou

XLogP3

1.5

Boiling Point

110.1 °C

Flash Point

less than 70 °F (NFPA, 2010)

Density

d204 0.87
0.862-0.868

Melting Point

-88.2 °C
-88.2°C

UNII

9A9661LN4H

GHS Hazard Statements

Aggregated GHS information provided by 1688 companies from 9 notifications to the ECHA C&L Inventory.;
H225 (99.94%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

25.40 mmHg

Pictograms

Flammable

Flammable

Other CAS

97-62-1

Wikipedia

Ethyl isobutyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Propanoic acid, 2-methyl-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

Study of the changes in volatile compounds, aroma and sensory attributes during the production process of sparkling wine by traditional method

Cristina Ubeda, Ingeborg Kania-Zelada, Rubén Del Barrio-Galán, Marcela Medel-Marabolí, Mariona Gil, Álvaro Peña-Neira
PMID: 30884689   DOI: 10.1016/j.foodres.2018.10.032

Abstract

One of the strongest factors that affects the volatile profile of sparkling wine is the winemaking process. Here we focus on determining the effects of the second fermentation and aging on lees of sparkling wine from País grape variety combining different analysis techniques for the first time in sparkling wine: gas chromatography/mass spectrometry/olfactometry and sensorial analysis. During the second fermentation and aging, there was a significant loss of esters that might be related to the adsorption on lees and ester volatility and chemical hydrolysis. The concentration of several compounds such as some esters (diethyl succinate, ethyl lactate, and ethyl isovalerate) increased during aging and could be used as aging markers. Vitispiranes were identified as the best norisoprenoids aging markers for young sparkling wines (12 months of aging). Also, PCA showed that time of aging on lees affected mostly esters and terpenes. On the other hand, the diminution of fruity/floral impact odorants during aging was not perceived in sensorial trials. Our results suggest that the responsibility for fruity/floral nuances in sparkling wine might reside in a few high-impact aromatic compounds, such as ethyl isobutyrate, isoamyl acetate, ethyl hexanoate, β-phenylethanol and diethyl succinate.


Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio?

Yunzi Feng, Yu Cai, Dongxiao Sun-Waterhouse, Chun Cui, Guowan Su, Lianzhu Lin, Mouming Zhao
PMID: 25976996   DOI: 10.1016/j.foodchem.2015.03.138

Abstract

Aroma extract dilution analysis (AEDA) is widely used for the screening of aroma-active compounds in gas chromatography-olfactometry (GC-O). In this study, three aroma dilution methods, (I) using different test sample volumes, (II) diluting samples, and (III) adjusting the GC injector split ratio, were compared for the analysis of volatiles by using HS-SPME-AEDA. Results showed that adjusting the GC injector split ratio (III) was the most desirable approach, based on the linearity relationships between Ln (normalised peak area) and Ln (normalised flavour dilution factors). Thereafter this dilution method was applied in the analysis of aroma-active compounds in Japanese soy sauce and 36 key odorants were found in this study. The most intense aroma-active components in Japanese soy sauce were: ethyl 2-methylpropanoate, ethyl 2-methylbutanoate, ethyl 3-methylbutanoate, ethyl 4-methylpentanoate, 3-(methylthio)propanal, 1-octen-3-ol, 2-methoxyphenol, 4-ethyl-2-methoxyphenol, 2-methoxy-4-vinylphenol, 2-phenylethanol, and 4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone.


Identification of odor impact compounds of Tagetes minuta L. essential oil: comparison of two GC-olfactometry methods

Katharina Breme, Pascal Tournayre, Xavier Fernandez, Uwe J Meierhenrich, Hugues Brevard, Daniel Joulain, Jean Louis Berdagué
PMID: 19694437   DOI: 10.1021/jf9016509

Abstract

Odor impact compounds of Tagetes minuta L. essential oil were studied by gas chromatography (GC)-olfactometry using aroma extract dilution analysis (AEDA) and vocabulary-intensity-duration of elementary odors by sniffing (VIDEO-Sniff). AEDA was conducted by direct injection and revealed the presence of 43 odorant zones. Highest flavor dilution (FD) values were obtained for ethyl 2-methylpropanoate, ethyl 3-methylbutanoate, (E)-ocimenone, two tentatively identified thiols, and two yet unknown compounds. VIDEO-Sniff was realized by dynamic headspace sampling (D-HS) combined with 8W-GC-olfactometry where eight sniffers simultaneously detect volatile compounds obtained from a single chromatographic separation and revealed the presence of 42 odorant zones. Odorant trace compounds detected by GC-O that were present in quantities inferior to the GC-qMS system's detection limit and those subject to coelutions were identified by GC x GC-time-of-flight mass spectrometry (TOFMS). A total amount of 37 odorant components could be identified by VIDEO-Sniff, and the strong influence of the fruity notes of numerous esters stood out. Highest olfactory signals were obtained for ethyl 2-methylpropanoate, ethyl 2- and 3-methylbutanoate, and oct-1-en-3-one. Both methods hence come to the conclusion that ethyl 2-methylpropanoate and ethyl 2- and 3-methylbutanoate are among the main odorants in Tagetes minuta L. essential oil. Differences, advantages, and drawbacks of both GC-O methods are discussed.


RIFM fragrance ingredient safety assessment, ethyl isobutyrate, CAS Registry Number 97-62-1

A M Api, D Belsito, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M L Dagli, M Date, W Dekant, C Deodhar, M Francis, A D Fryer, L Jones, K Joshi, S La Cava, A Lapczynski, D C Liebler, D O'Brien, A Patel, T M Penning, G Ritacco, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 30194996   DOI: 10.1016/j.fct.2018.09.004

Abstract




Comparative metabolic profiling to investigate the contribution of O. oeni MLF starter cultures to red wine composition

Sulette Malherbe, Andreas G J Tredoux, Hélène H Nieuwoudt, Maret du Toit
PMID: 22120647   DOI: 10.1007/s10295-011-1050-4

Abstract

In this research work we investigated changes in volatile aroma composition associated with four commercial Oenococcus oeni malolactic fermentation (MLF) starter cultures in South African Shiraz and Pinotage red wines. A control wine in which MLF was suppressed was included. The MLF progress was monitored by use of infrared spectroscopy. Gas chromatographic analysis and capillary electrophoresis were used to evaluate the volatile aroma composition and organic acid profiles, respectively. Significant strain-specific variations were observed in the degradation of citric acid and production of lactic acid during MLF. Subsequently, compounds directly and indirectly resulting from citric acid metabolism, namely diacetyl, acetic acid, acetoin, and ethyl lactate, were also affected depending on the bacterial strain used for MLF. Bacterial metabolic activity increased concentrations of the higher alcohols, fatty acids, and total esters, with a larger increase in ethyl esters than in acetate esters. Ethyl lactate, diethyl succinate, ethyl octanoate, ethyl 2-methylpropanoate, and ethyl propionate concentrations were increased by MLF. In contrast, levels of hexyl acetate, isoamyl acetate, 2-phenylethyl acetate, and ethyl acetate were reduced or remained unchanged, depending on the strain and cultivar evaluated. Formation of ethyl butyrate, ethyl propionate, ethyl 2-methylbutryate, and ethyl isovalerate was related to specific bacterial strains used, indicating possible differences in esterase activity. A strain-specific tendency to reduce total aldehyde concentrations was found at the completion of MLF, although further investigation is needed in this regard. This study provided insight into metabolism in O. oeni starter cultures during MLF in red wine.


Neonatal representation of odour objects: distinct memories of the whole and its parts

Gérard Coureaud, Thierry Thomas-Danguin, Donald A Wilson, Guillaume Ferreira
PMID: 24990670   DOI: 10.1098/rspb.2013.3319

Abstract

Extraction of relevant information from highly complex environments is a prerequisite to survival. Within odour mixtures, such information is contained in the odours of specific elements or in the mixture configuration perceived as a whole unique odour. For instance, an AB mixture of the element A (ethyl isobutyrate) and the element B (ethyl maltol) generates a configural AB percept in humans and apparently in another species, the rabbit. Here, we examined whether the memory of such a configuration is distinct from the memory of the individual odorants. Taking advantage of the newborn rabbit's ability to learn odour mixtures, we combined behavioural and pharmacological tools to specifically eliminate elemental memory of A and B after conditioning to the AB mixture and evaluate consequences on configural memory of AB. The amnesic treatment suppressed responsiveness to A and B but not to AB. Two other experiments confirmed the specific perception and particular memory of the AB mixture. These data demonstrate the existence of configurations in certain odour mixtures and their representation as unique objects: after learning, animals form a configural memory of these mixtures, which coexists with, but is relatively dissociated from, memory of their elements. This capability emerges very early in life.


Exploring the Characteristics of an Aroma-Blending Mixture by Investigating the Network of Shared Odors and the Molecular Features of Their Related Odorants

Anne Tromelin, Florian Koensgen, Karine Audouze, Elisabeth Guichard, Thierry Thomas-Danguin
PMID: 32630789   DOI: 10.3390/molecules25133032

Abstract

The perception of aroma mixtures is based on interactions beginning at the peripheral olfactory system, but the process remains poorly understood. The perception of a mixture of ethyl isobutyrate (Et-iB, strawberry-like odor) and ethyl maltol (Et-M, caramel-like odor) was investigated previously in both human and animal studies. In those studies, the binary mixture of Et-iB and Et-M was found to be configurally processed. In humans, the mixture was judged as more typical of a pineapple odor, similar to allyl hexanoate (Al-H, pineapple-like odor), than the odors of the individual components. To explore the key features of this aroma blend, we developed an in silico approach based on molecules having at least one of the odors-strawberry, caramel or pineapple. A dataset of 293 molecules and their related odors was built. We applied the notion of a "social network" to describe the network of the odors. Additionally, we explored the structural properties of the molecules in this dataset. The network of the odors revealed peculiar links between odors, while the structural study emphasized key characteristics of the molecules. The association between "strawberry" and "caramel" notes, as well as the structural diversity of the "strawberry" molecules, were notable. Such elements would be key to identifying potential odors/odorants to form aroma blends.


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